molecular formula Ga3Nb5 B14722318 CID 14475560

CID 14475560

Cat. No.: B14722318
M. Wt: 673.70 g/mol
InChI Key: URTLCIZTZRJUKT-UHFFFAOYSA-N
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Description

Based on contextual evidence from analogous CID entries and analytical methodologies, it is hypothesized to belong to a class of bioactive or industrially relevant organic compounds. For instance, Figure 1 in illustrates structural characterization techniques (e.g., GC-MS, vacuum distillation) commonly applied to CID-classified compounds, suggesting CID 14475560 may undergo similar analytical workflows for purity and functional group identification . Additionally, references oscillatoxin derivatives (e.g., CID 185389), which share structural motifs such as polycyclic frameworks, implying this compound might exhibit comparable complexity or bioactivity .

Properties

Molecular Formula

Ga3Nb5

Molecular Weight

673.70 g/mol

InChI

InChI=1S/3Ga.5Nb

InChI Key

URTLCIZTZRJUKT-UHFFFAOYSA-N

Canonical SMILES

[Ga].[Ga].[Ga].[Nb].[Nb].[Nb].[Nb].[Nb]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of CID 14475560 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to ensure consistency and efficiency. Industrial methods might also incorporate continuous flow reactors and automated systems to enhance production rates and maintain quality control.

Chemical Reactions Analysis

Types of Reactions

CID 14475560 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions might yield oxygenated derivatives, while reduction reactions could produce hydrogenated compounds.

Scientific Research Applications

CID 14475560 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialized materials or chemicals.

Mechanism of Action

The mechanism of action of CID 14475560 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Oscillatoxin D (CID 101283546)
  • Molecular Formula : C₃₀H₄₂O₈
  • Key Features : A macrocyclic polyketide with demonstrated cytotoxicity in marine organisms .
  • Comparison : If CID 14475560 shares a polyketide backbone, it may exhibit similar bioactivity but differ in substituents (e.g., methylation patterns), as seen in 30-methyl-oscillatoxin D (CID 185389) .
1-Benzofuran-3-ylacetic Acid (CID 2762940)
  • Molecular Formula : C₁₀H₈O₃
  • Key Features : High solubility (0.639 mg/mL) and CYP1A2 inhibitory activity, relevant in drug metabolism studies .
  • Comparison : Structural divergence (e.g., absence of a benzofuran ring in this compound) would alter pharmacokinetic properties such as BBB permeability or metabolic stability.

Functional Analogues

2-(4-Nitrophenyl)benzimidazole (CID 72863)
  • Molecular Formula : C₁₃H₉N₃O₂
  • Key Features : Catalytic applications in green chemistry (e.g., A-FGO-mediated synthesis) and moderate bioavailability (Score: 0.55) .
  • Comparison : Functional similarity (e.g., nitro-group reactivity) could position this compound as a catalyst or intermediate in synthetic pathways, contingent on its electron-withdrawing/donating groups.
Fluorouracil (CID 3385)
  • Molecular Formula : C₄H₃FN₂O₂
  • Key Features : Chemotherapy agent with high CID (chemotherapy-induced diarrhea) incidence (47%) due to gastrointestinal toxicity .
  • Comparison : If this compound is a fluorinated compound, it may share metabolic liabilities (e.g., CYP inhibition) but differ in therapeutic indices.

Data-Driven Comparative Analysis

Parameter This compound (Hypothetical) Oscillatoxin D (CID 101283546) 1-Benzofuran-3-ylacetic Acid (CID 2762940) 2-(4-Nitrophenyl)benzimidazole (CID 72863)
Molecular Weight ~400–500 Da (estimated) 530.65 g/mol 176.17 g/mol 201.02 g/mol
Solubility (mg/mL) N/A Low (hydrophobic macrocycle) 0.639 0.687
Bioavailability Score N/A 0.20 (predicted) 0.56 0.55
Toxicity Uncharacterized High (cytotoxic) Moderate (CYP1A2 inhibition) Low (LD₅₀ > 500 mg/kg)
Key Applications Research chemical Marine toxin studies Drug metabolism research Catalysis, green chemistry

Research Findings and Methodological Insights

  • Analytical Techniques: this compound’s structural elucidation likely employs LC-ESI-MS with in-source CID fragmentation, as demonstrated for ginsenosides (), enabling differentiation of isomers via diagnostic fragmentation patterns .
  • Collision-Induced Dissociation (CID) : highlights the correlation between CID voltage, charge state, and oligomer length, suggesting that this compound’s fragmentation behavior in mass spectrometry depends on its charge distribution and backbone stability .
  • Synthetic Pathways : Analogous to CID 72863’s synthesis using A-FGO catalysts (), this compound may require optimized reaction conditions (e.g., solvent polarity, temperature) to enhance yield and purity .

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